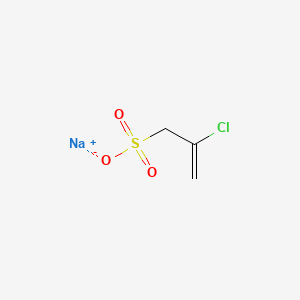
2-Propene-1-sulfonic acid, 2-chloro-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propene-1-sulfonic acid, 2-chloro-, sodium salt is an organosulfur compound with the molecular formula C3H4ClNaO3S. It is a derivative of sulfonic acid and is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propene-1-sulfonic acid, 2-chloro-, sodium salt typically involves the reaction of 2-chloropropene with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a halogenated solvent and a Lewis base to complex the sulfur trioxide .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the distillation of sulfur trioxide, complexation with a Lewis base, and subsequent reaction with 2-chloropropene. The final step involves neutralization with sodium hydroxide to form the sodium salt .
Análisis De Reacciones Químicas
Types of Reactions
2-Propene-1-sulfonic acid, 2-chloro-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Reagents such as hydrogen halides and halogens are used under controlled conditions.
Major Products
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Addition Reactions: Products include halogenated or hydrogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
2-Propene-1-sulfonic acid, 2-chloro-, sodium salt is used in various scientific research applications, including:
Chemistry: As a monomer in the synthesis of polymers and copolymers.
Biology: In studies involving cell interactions and protein binding.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Propene-1-sulfonic acid, 2-chloro-, sodium salt involves its ability to participate in various chemical reactions due to the presence of the sulfonic acid group and the chlorine atom. The sulfonic acid group can interact with various molecular targets, while the chlorine atom can undergo substitution reactions, leading to the formation of different derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Propene-1-sulfonic acid, 2-chloro-, sodium salt is unique due to the presence of both a sulfonic acid group and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
55947-45-0 |
|---|---|
Fórmula molecular |
C3H4ClNaO3S |
Peso molecular |
178.57 g/mol |
Nombre IUPAC |
sodium;2-chloroprop-2-ene-1-sulfonate |
InChI |
InChI=1S/C3H5ClO3S.Na/c1-3(4)2-8(5,6)7;/h1-2H2,(H,5,6,7);/q;+1/p-1 |
Clave InChI |
CTSOZQKYNVGYKF-UHFFFAOYSA-M |
SMILES canónico |
C=C(CS(=O)(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



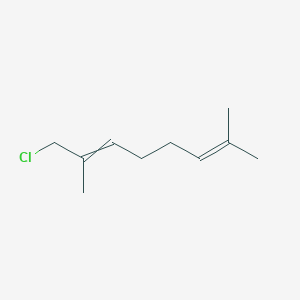
![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)
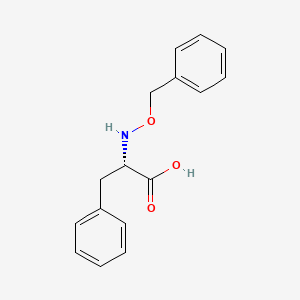

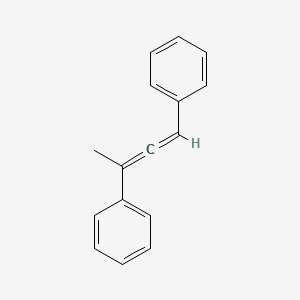
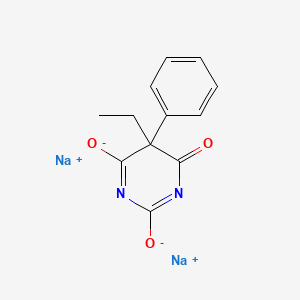
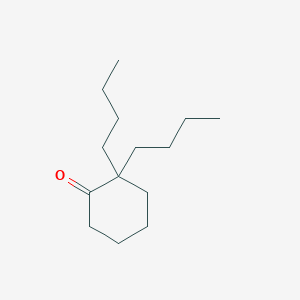
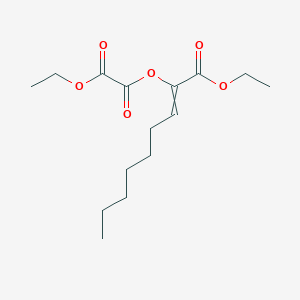
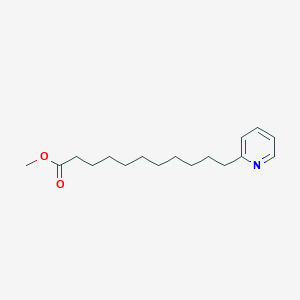
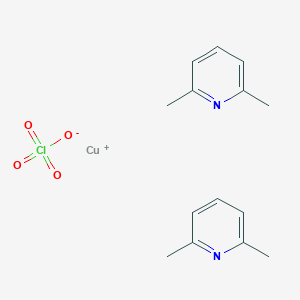
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
